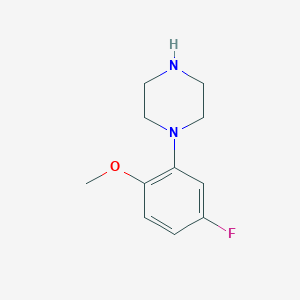

1-(5-Fluoro-2-methoxyphenyl)piperazine

Description

1-(5-Fluoro-2-methoxyphenyl)piperazine is a phenylpiperazine derivative featuring a piperazine ring substituted at the 1-position with a phenyl group containing a fluorine atom at the 5-position and a methoxy group at the 2-position. This structural motif is common in compounds targeting serotonin (5-HT) receptors, where substituents on the phenyl ring critically influence receptor subtype selectivity and pharmacological activity .

Properties

CAS No. |

102392-07-4 |

|---|---|

Molecular Formula |

C11H15FN2O |

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2O/c1-15-11-3-2-9(12)8-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

LYPKLJIYXQVTPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)F)N2CCNCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1-(5-Fluoro-2-methoxyphenyl)piperazine is primarily explored for its potential as a pharmacological agent. Its structural features allow it to interact with various neurotransmitter receptors, particularly those involved in mood regulation and anxiety disorders.

- Serotonin Receptors : This compound has been studied for its affinity towards serotonin receptors, particularly 5-HT_1A and 5-HT_2A, suggesting potential applications in treating anxiety and depression.

- Dopamine Receptors : Research indicates that it may also interact with dopamine receptors, which could position it as a candidate for antipsychotic drug development .

Antitumor Activity

Preliminary studies have suggested that derivatives of piperazine compounds exhibit antitumor properties. This compound is no exception, with investigations focusing on its ability to inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival, leading to apoptosis in cancer cells .

Antimicrobial Properties

Research has indicated that piperazine derivatives can possess antimicrobial activities. The presence of fluorine and methoxy groups may enhance the efficacy against a range of pathogens.

- Gram-positive and Gram-negative Bacteria : Studies have shown promising results against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential for development as an antimicrobial agent .

Neuropharmacological Studies

The compound's interaction with neurotransmitter systems makes it a subject of interest in neuropharmacology:

- Anxiolytic Effects : Animal studies have demonstrated that similar compounds can reduce anxiety-like behaviors, supporting the hypothesis that this compound may exhibit similar effects .

Case Study 1: Antitumor Activity Assessment

A study evaluating the cytotoxic effects of piperazine derivatives, including this compound, on human lung cancer cell lines (e.g., A549) found significant inhibition of cell proliferation. The IC50 values ranged from 5 to 15 µM, suggesting a moderate potential for anticancer activity .

Case Study 2: Antimicrobial Testing

In antimicrobial assays using broth microdilution methods, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent worthy of further exploration .

Summary Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Halogenated Phenylpiperazines

- Key Observations :

- The position and nature of halogen substituents significantly affect receptor binding. For instance, mCPP (3-Cl) shows 5-HT1B/1C agonism, while TFMPP (3-CF₃) exhibits higher selectivity for 5-HT1B.

- The 5-fluoro substituent in the target compound may enhance metabolic stability compared to bulkier groups like CF₃, though this requires experimental validation.

Methoxy-Substituted Phenylpiperazines

Table 2: Role of Methoxy Substitution in Piperazine Derivatives

- Key Observations :

Pharmacological and Functional Comparisons

Serotonin Receptor Modulation

- 5-HT1A vs. 5-HT1B/1C Selectivity: 1-(3-Chlorophenyl)piperazine (mCPP) and TFMPP show selectivity for 5-HT1B/1C over 5-HT1A, while 4-(2'-methoxyphenyl)-piperazines antagonize 5-HT1A .

Behavioral and Cytotoxic Effects

- Locomotor Activity :

- Anticancer Activity: Derivatives like 1-(4-chlorobenzhydryl)piperazine exhibit cytotoxicity against liver, breast, and colon cancer cell lines (IC50 values in micromolar range) .

Physicochemical and Metabolic Considerations

Metabolism and Stability

- Piperazine derivatives often undergo N-dealkylation via CYP3A4, forming active metabolites like 1-aryl-piperazines .

- Fluorine substitution may reduce oxidative metabolism, prolonging half-life compared to chloro or methoxy analogs .

Structural Insights from SAR Studies

Preparation Methods

Reaction Mechanism

The NAS approach typically employs 2-methoxyaniline derivatives and bis(2-chloroethyl)amine hydrochloride as starting materials. The fluorine atom at the 5-position of the phenyl ring enhances electrophilicity, facilitating substitution at the ortho-methoxy position.

The general reaction proceeds as follows:

Experimental Procedure

-

Reagents :

-

2-Methoxy-5-fluoroaniline (1 equiv)

-

Bis(2-chloroethyl)amine hydrochloride (1.05 equiv)

-

Potassium carbonate (2.5 equiv)

-

Potassium iodide (catalytic)

-

Butanol (solvent)

-

-

Conditions :

-

Work-up :

Yield : 75–88% (as hydrochloride salt).

Alternative Synthesis via Haloalkyl Ether Intermediates

Patent-Based Methodology

A 1997 patent (US6103724) describes the use of haloalkyl ether derivatives (Formula II) reacted with (2-methoxyphenyl)piperazine (Formula III):

Key Steps:

-

Intermediate Preparation :

-

Synthesize haloalkyl ether derivatives (e.g., chloroethyl ethers) from fluorinated phenolic compounds.

-

-

Coupling Reaction :

-

React intermediates with pre-formed piperazine under basic conditions (K₂CO₃/NaH).

-

Advantages :

Optimization Strategies

Solvent and Base Selection

Observations :

-

Polar aprotic solvents (e.g., DMF) accelerate reactions but may reduce yields due to side reactions.

-

Butanol balances reactivity and selectivity, enabling high yields.

Characterization and Quality Control

Spectroscopic Data

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(5-Fluoro-2-methoxyphenyl)piperazine, and how can its purity be validated?

- Methodology : Synthesis typically involves coupling reactions between fluorinated aryl halides and piperazine derivatives. For example, Cu-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous piperazine triazole derivatives, using H₂O/DCM solvent systems with CuSO₄·5H₂O and sodium ascorbate as catalysts . Validation of purity requires elemental analysis (C, H, N content) combined with spectral techniques (¹H/¹³C NMR, FT-IR) to confirm structural integrity. Chromatographic methods (TLC, HPLC) ensure reaction completion and purity .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection or gas chromatography-mass spectrometry (GC-MS) using internal standards (e.g., p-tolylpiperazine) are preferred for quantitative analysis. For instance, GC-MS with a polydimethylsiloxane column effectively separates phenylpiperazine analogs in biological samples, achieving detection limits <10 ng/mL .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy group positioning) influence the pharmacological activity of this compound?

- Methodology : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -F) enhance receptor binding affinity by stabilizing dipole interactions. For example, fluorination at the 5-position on the phenyl ring increases 5-HT₁A receptor selectivity due to improved hydrophobic interactions with receptor pockets . Methoxy groups at the 2-position may restrict rotational freedom, favoring coplanar conformations critical for agonist activity. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations validate these interactions .

Q. What molecular interactions drive the binding affinity of this compound to serotonin receptors, and how can these be modeled computationally?

- Methodology : Key interactions include hydrogen bonding between the piperazine N-atom and Asp116 (5-HT₁A) and π-π stacking between the fluorophenyl ring and Phe361. Density functional theory (DFT) calculations optimize ligand geometry, while molecular docking quantifies binding energies (ΔG). Comparative studies with non-fluorinated analogs (e.g., 1-(2-methoxyphenyl)piperazine) demonstrate fluorine’s role in enhancing binding stability by ~2.5 kcal/mol .

Q. How does the inclusion of beta-cyclodextrin affect the toxicity and bioavailability of this compound derivatives?

- Methodology : Beta-cyclodextrin forms host-guest complexes with piperazine derivatives, reducing systemic toxicity by limiting free drug concentration. Preclinical toxicity assessments involve acute oral toxicity tests (OECD 423) in rodents, measuring LD₅₀ values. Bioavailability is evaluated via pharmacokinetic studies (Cₘₐₓ, AUC₀–₂₄) using LC-MS/MS. However, cyclodextrin inclusion may reduce bioactivity by ~30% due to slower release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.